ビオチン-PEG11-アミン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Biotin-PEG11-Amine is a biotinylation reagent that contains a long 11-unit polyethylene glycol spacer arm and a terminal primary amine group. This compound is used for conjugation and protein labeling, making it a valuable tool in biochemical and molecular biology research .

科学的研究の応用

Biotin-PEG11-Amine has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of biotinylated compounds for various chemical assays.

Biology: Employed in protein labeling and crosslinking studies to investigate protein-protein interactions.

Medicine: Utilized in the development of diagnostic assays and therapeutic agents.

Industry: Applied in the production of biotinylated products for research and commercial purposes.

作用機序

Target of Action

Biotin-PEG11-Amine is a biotinylation reagent that primarily targets carboxyl groups on the C-terminus of peptides and on aspartate or glutamate residues . The primary amine of this compound can be conjugated to these carboxyl groups .

Mode of Action

The primary amine of Biotin-PEG11-Amine interacts with its targets (carboxyl groups) through a process called conjugation . This interaction is facilitated by a water-soluble carbodiimide crosslinker known as EDC . EDC activates the carboxyl groups, allowing them to bind to the primary amine group of the Biotin-PEG11-Amine, resulting in the formation of an amide bond .

Biochemical Pathways

The biochemical pathways affected by Biotin-PEG11-Amine are primarily those involving proteins with carboxyl groups on their C-terminus or on aspartate or glutamate residues . The compound’s action can lead to the biotinylation of these proteins, which can have various downstream effects depending on the specific proteins and pathways involved .

Pharmacokinetics

It’s known that the compound iswater-soluble , which suggests it could have good bioavailability . The compound’s polyethylene glycol (PEG) spacer arm, which contains 11 units, is hydrophilic and enhances the water solubility of biotinylated molecules .

Result of Action

The result of Biotin-PEG11-Amine’s action is the biotinylation of target proteins . This can be used for various purposes, such as in assays or affinity purification methods involving avidin or streptavidin probes and resins .

Action Environment

The action of Biotin-PEG11-Amine can be influenced by various environmental factors. For instance, the conjugation process it facilitates occurs at a pH of 6.5 to 7.5 . Additionally, the compound is stored at -20°C, suggesting that temperature could affect its stability .

生化学分析

Biochemical Properties

Biotin-PEG11-Amine plays a significant role in biochemical reactions. It is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . Biotin-PEG11-Amine, as a part of PROTAC, interacts with these proteins and enzymes, facilitating the degradation of target proteins .

Cellular Effects

The effects of Biotin-PEG11-Amine on cells are primarily through its role in the formation of PROTACs . By facilitating the degradation of target proteins, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Biotin-PEG11-Amine exerts its effects at the molecular level through its role in PROTACs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The primary amine of Biotin-PEG11-Amine can be conjugated to carboxyl groups on carboxy termini, aspartate residues or glutamate residues using EDC, a water-soluble carbodiimide crosslinker .

Temporal Effects in Laboratory Settings

Given its role in PROTACs, it is likely that its effects may vary based on the stability and degradation of the PROTACs it helps form .

Metabolic Pathways

Given its role in PROTACs, it is likely to interact with enzymes or cofactors involved in protein degradation .

準備方法

Synthetic Routes and Reaction Conditions: Biotin-PEG11-Amine is synthesized by attaching a biotin molecule to a polyethylene glycol chain, which is then terminated with a primary amine group. The synthesis involves the following steps:

Activation of Biotin: Biotin is activated using a coupling agent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester.

PEGylation: The activated biotin is then reacted with polyethylene glycol (PEG) to form biotin-PEG.

Amine Termination: The PEGylated biotin is further reacted with a primary amine to form Biotin-PEG11-Amine.

Industrial Production Methods: Industrial production of Biotin-PEG11-Amine follows similar synthetic routes but on a larger scale. The process involves:

Bulk Activation: Large quantities of biotin are activated using NHS.

PEGylation in Bulk: The activated biotin is reacted with PEG in large reactors.

Amine Termination in Bulk: The PEGylated biotin is then reacted with primary amine in large quantities to produce Biotin-PEG11-Amine.

化学反応の分析

Types of Reactions: Biotin-PEG11-Amine undergoes several types of chemical reactions, including:

Conjugation Reactions: The primary amine group can react with carboxyl groups to form amide bonds.

Crosslinking Reactions: The compound can be used in crosslinking reactions with proteins and other biomolecules.

Common Reagents and Conditions:

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Used for activating carboxyl groups to react with the primary amine group of Biotin-PEG11-Amine.

Sulfo-NHS (N-hydroxysulfosuccinimide): Used in conjunction with EDC to improve the efficiency of the conjugation reaction.

Major Products Formed:

類似化合物との比較

Biotin-PEG3-Amine: Contains a shorter polyethylene glycol spacer arm.

Biotin-PEG5-Amine: Contains a medium-length polyethylene glycol spacer arm.

Biotin-PEG7-Amine: Contains a slightly longer polyethylene glycol spacer arm.

Uniqueness of Biotin-PEG11-Amine: Biotin-PEG11-Amine is unique due to its long 11-unit polyethylene glycol spacer arm, which provides greater solubility and reduced steric hindrance compared to shorter PEGylated biotin compounds. This makes it particularly useful for applications requiring high solubility and minimal steric interference .

生物活性

Biotin-PEG11-Amine is a bioconjugation reagent that integrates biotin, a water-soluble vitamin B7 derivative, with an eleven-unit polyethylene glycol (PEG) spacer and a primary amine. This compound has garnered attention in various biological applications due to its unique properties and significant biological activity.

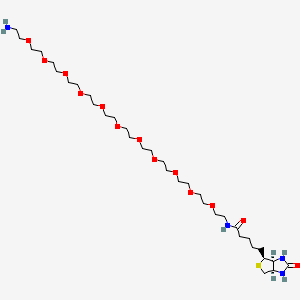

Chemical Structure and Properties

Biotin-PEG11-Amine has a molecular weight of approximately 770.97 g/mol and a chemical formula of C34H66N4O13S. The presence of the PEG chain enhances solubility in aqueous solutions, while the biotin moiety facilitates specific binding to streptavidin or avidin, which is crucial for targeted drug delivery and detection in biochemical assays. The hydrophilic nature of PEG reduces immunogenicity, making it suitable for therapeutic applications.

The biological activity of Biotin-PEG11-Amine is primarily attributed to its ability to enhance cellular uptake and improve the delivery efficiency of various therapeutic agents. The biotin group allows for receptor-mediated endocytosis, particularly through interactions with biotin receptors present on many cell types, including cancer cells.

Key Functions:

- Targeted Drug Delivery : Biotin-PEG11-Amine enables the targeted delivery of drugs by conjugating with therapeutic agents, enhancing their solubility and stability.

- Bioconjugation : It serves as a linker in the synthesis of antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras), allowing for selective degradation of target proteins.

Research Findings

Recent studies have demonstrated the effectiveness of Biotin-PEG11-Amine in various biological contexts:

-

Intracellular Delivery :

- A study on biotinylated proteins showed that conjugates like Bio-PEG-BSA exhibited significantly improved intracellular delivery compared to their non-biotinylated counterparts due to favorable interactions with biotin receptors on cell surfaces .

- In contrast, cationic proteins modified with PEG alone showed reduced uptake, emphasizing the importance of biotinylation for effective delivery .

- Tissue Penetration :

- Therapeutic Applications :

Comparative Analysis

The following table summarizes the characteristics and applications of different biotinylated PEG compounds:

| Compound Name | PEG Chain Length | Unique Features | Applications |

|---|---|---|---|

| Biotin-PEG4-Amine | 4 units | Higher reactivity but lower solubility | Rapid conjugation |

| Biotin-PEG11-Amine | 11 units | Optimal balance between solubility and reactivity | Targeted drug delivery |

| Biotin-PEG12-Amine | 12 units | Improved solubility but may affect binding affinity | Enhanced solubility applications |

| Biotin-DPEG11-NH2 | 11 units | Different backbone structure | Diverse reactivity profiles |

Case Studies

- Cancer Therapy :

- Protein Delivery :

特性

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H66N4O13S/c35-5-7-41-9-11-43-13-15-45-17-19-47-21-23-49-25-27-51-28-26-50-24-22-48-20-18-46-16-14-44-12-10-42-8-6-36-32(39)4-2-1-3-31-33-30(29-52-31)37-34(40)38-33/h30-31,33H,1-29,35H2,(H,36,39)(H2,37,38,40)/t30-,31-,33-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHPHAOSBFNWGAC-PHDGFQFKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H66N4O13S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

771.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。